2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate
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Overview
Description
2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
The synthesis of 2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate involves several steps. One common method includes the cyclization of benzopyran rings, which can be achieved through various cyclization reactions . The late-stage functionalization of the parent 2H-chromenes is also a crucial step in the synthesis . Industrial production methods often involve the use of green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium acetate, potassium carbonate, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ammonium acetate can lead to the formation of sulfonamide derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antidiabetic agent by targeting enzymes such as α-amylase and α-glucosidase . Additionally, it has applications in materials science due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate involves its interaction with specific molecular targets and pathways. For instance, as an antidiabetic agent, it inhibits enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition helps in regulating blood sugar levels. The compound also exhibits binding affinity towards PPAR-γ, a receptor involved in glucose metabolism and insulin sensitivity .
Comparison with Similar Compounds
2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate can be compared with other similar compounds such as 2-oxo-2H-chromene-6-carboxylic acid and 2-imino-2H-chromene derivatives . These compounds share similar structural features but differ in their functional groups and specific applications. For example, 2-oxo-2H-chromene-6-carboxylic acid is primarily used in organic synthesis, while 2-imino-2H-chromene derivatives have shown potential in medicinal chemistry .
Properties
IUPAC Name |
(2-acetamidophenyl) 2-oxochromene-6-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c1-11(19)18-14-4-2-3-5-16(14)24-25(21,22)13-7-8-15-12(10-13)6-9-17(20)23-15/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIIBWNAPFRSPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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